molecular formula C13H17BBrFO2 B3060255 4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester CAS No. 2096334-00-6

4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester

Cat. No.: B3060255
CAS No.: 2096334-00-6
M. Wt: 314.99
InChI Key: KCPRDDSQYLXYGE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-(4-Bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which are crucial in many biochemical processes. The compound’s role in this pathway allows for the creation of a broad range of functional groups , including oxidations, aminations, halogenations, and various types of C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability. The compound’s susceptibility to hydrolysis, which is influenced by the ph and the substituents in the aromatic ring , could impact its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of the compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester typically involves the reaction of 4-bromo-2-fluoro-5-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common bases used include potassium carbonate or sodium hydroxide, and the reaction is often performed in an organic solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with precise structural and functional requirements .

Properties

IUPAC Name

2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPRDDSQYLXYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139547
Record name 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-00-6
Record name 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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